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Compound of Interest

Compound Name: 2-Bromoquinoxaline

Cat. No.: B1269807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromoquinoxaline is a pivotal heterocyclic compound that serves as a versatile building

block in the realms of medicinal chemistry, materials science, and organic synthesis. Its unique

electronic properties and reactive bromine substituent make it an ideal scaffold for the

development of novel pharmaceuticals, fluorescent probes, and organic electronic materials.

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-bromoquinoxaline, detailed experimental protocols for its synthesis and key

transformations, and a visualization of its application in synthetic workflows.

Core Physical and Chemical Properties
The fundamental properties of 2-bromoquinoxaline are summarized in the table below,

providing a quick reference for researchers. These properties are crucial for designing

experimental conditions, purification procedures, and for the characterization of this compound.
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Property Value Reference(s)

Molecular Formula C₈H₅BrN₂ [1][2]

Molecular Weight 209.04 g/mol [1][2]

Appearance
White to light brown crystalline

solid
[1]

Melting Point 55-60 °C [1][2]

Boiling Point 276 °C [3]

Solubility

Soluble in organic solvents

such as dichloromethane,

chloroform, and ethyl acetate.

CAS Number 36856-91-4 [1][2]

Experimental Protocols
Detailed methodologies for the synthesis of 2-bromoquinoxaline and its subsequent

functionalization via common cross-coupling reactions are presented below. These protocols

are intended to serve as a starting point for laboratory synthesis and can be optimized based

on specific research needs.

Synthesis of 2-Bromoquinoxaline from o-
Phenylenediamine and Bromoacetyl
This protocol describes a common method for the synthesis of quinoxalines through the

condensation of an o-diamine with an α-haloketone.[4]

Materials:

o-Phenylenediamine

Bromoacetyl bromide

Ethanol
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Sodium bicarbonate

Dichloromethane

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of bromoacetyl bromide (1.05 eq) in ethanol to the cooled solution with

stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of

sodium bicarbonate.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexane as the eluent to afford 2-bromoquinoxaline.

Suzuki-Miyaura Cross-Coupling of 2-Bromoquinoxaline
with Phenylboronic Acid
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This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura

coupling to form a C-C bond at the 2-position of the quinoxaline ring.[1][5]

Materials:

2-Bromoquinoxaline

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

To an oven-dried Schlenk flask, add 2-bromoquinoxaline (1.0 eq), phenylboronic acid (1.2

eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine

(0.1 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add degassed toluene and water (typically a 4:1 to 10:1 mixture).
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Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexane to yield 2-phenylquinoxaline.

Buchwald-Hartwig Amination of 2-Bromoquinoxaline
with Aniline
This protocol details a palladium-catalyzed C-N cross-coupling reaction, a powerful tool for the

synthesis of N-aryl quinoxalines.[6][7]

Materials:

2-Bromoquinoxaline

Aniline

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Ethyl acetate

Celite
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Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

In an oven-dried Schlenk tube, combine 2-bromoquinoxaline (1.0 eq), aniline (1.2 eq),

sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

Add anhydrous, degassed toluene via syringe.

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexane to afford N-phenylquinoxalin-2-amine.

Synthetic Workflow Visualization
The following diagram illustrates a representative synthetic workflow starting from 2-
bromoquinoxaline, highlighting its utility in the construction of more complex, biologically

relevant molecules. This workflow demonstrates a sequential Suzuki coupling followed by a

Buchwald-Hartwig amination, common strategies in drug discovery.
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Buchwald-Hartwig Amination

2-Bromoquinoxaline 2-Arylquinoxaline

2-Aryl-3-aminoquinoxaline

Step 2

Arylboronic acid,
Pd catalyst, Base

Amine,
Pd catalyst, Base, Ligand

Click to download full resolution via product page

Caption: Synthetic workflow for the functionalization of 2-Bromoquinoxaline.

Conclusion
2-Bromoquinoxaline is a highly valuable and versatile scaffold in modern organic synthesis.

Its well-defined physical and chemical properties, coupled with its reactivity in robust cross-

coupling reactions, make it an essential tool for researchers and professionals in drug

development and materials science. The provided experimental protocols offer a practical

guide for the synthesis and manipulation of this key intermediate, enabling the creation of a

diverse array of complex molecules with potential therapeutic and technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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